molecular formula C8H6N2O3 B12359299 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione

6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione

Cat. No.: B12359299
M. Wt: 178.14 g/mol
InChI Key: HOEYLNVGICXXQO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-4,7-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives with different biological activities .

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione is unique due to the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

6-hydroxy-3,4a-dihydroquinazoline-4,7-dione

InChI

InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-4,11H,(H,9,10,13)

InChI Key

HOEYLNVGICXXQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C=C2C1C(=O)NC=N2)O

Origin of Product

United States

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